2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile
Overview
Description
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C8H5F3N2O and a molecular weight of 202.14 g/mol . It is also known by its IUPAC name, 2-(2,2,2-trifluoroethoxy)isonicotinonitrile . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which also bears a carbonitrile group at the 4-position.
Preparation Methods
The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile typically involves the reaction of 2,2,2-trifluoroethanol with 4-cyanopyridine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitrile group to an amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the pyridine ring can participate in π-π interactions and hydrogen bonding . The carbonitrile group may also contribute to the compound’s reactivity and overall pharmacokinetic properties.
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile can be compared with other similar compounds, such as:
2-(2,2,2-Trifluoroethoxy)benzene-1-carbonitrile: This compound has a benzene ring instead of a pyridine ring, which affects its chemical reactivity and applications.
2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile:
2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which influences its acidity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.
Biological Activity
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile is a pyridine derivative noted for its potential biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This compound is characterized by a trifluoroethoxy group at the second position and a carbonitrile group at the fourth position of the pyridine ring. Its molecular formula is C_8H_6F_3N, with a molar mass of approximately 202.13 g/mol.
The unique structure of this compound suggests significant electrophilic and nucleophilic properties, which may facilitate interactions with various biological targets such as enzymes and receptors. The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving pyridine derivatives.
Biological Activity Overview
Research into the biological activity of this compound indicates its potential to modulate various biological pathways. Similar compounds have demonstrated interactions with critical biological targets that could lead to therapeutic applications.
Potential Biological Targets
- Enzymes : The compound may interact with enzymes involved in metabolic pathways.
- Receptors : It could potentially bind to receptors influencing signal transduction processes.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | C_8H_6F_3N | Different position of carbonitrile group |
4-(Trifluoroethoxy)pyridine | C_7H_6F_3N | No carbonitrile group; focuses on other functionalities |
3-Methyl-4-(trifluoroethoxy)pyridine | C_9H_9F_3N | Methyl substitution affects reactivity |
5-Fluoropyridine | C_5H_4FN | Simpler structure; lacks trifluoroethoxy group |
The table highlights how the specific combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds.
Future Research Directions
Further research is essential to elucidate the specific mechanisms of action for this compound. Potential areas for investigation include:
- Detailed pharmacological studies to identify specific enzyme interactions.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize biological activity.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMHDUGIMFIZLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618446-30-3 | |
Record name | 2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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